3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, chlorophenyl, furan, and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-chlorophenyl and furan-2-yl groups can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methoxyaniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group (if present in intermediates) to an amino group is a common step in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
In medicinal chemistry, 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its complex aromatic structure.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the methoxyphenyl group.
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methoxyphenyl group in 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide adds to its uniqueness by potentially enhancing its biological activity and altering its chemical reactivity compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a thienopyridine core with various substituents that may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of thienopyridine derivatives, including the compound . The following table summarizes key findings from various studies regarding its biological effects:
The compound's mechanisms of action appear to involve several pathways:
- Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines by inducing cell cycle arrest, particularly increasing the G0/G1 phase while decreasing the S phase .
- Antiangiogenic Properties : It may also exhibit antiangiogenic properties by inhibiting endothelial cell proliferation, which is crucial for tumor growth and metastasis .
- Targeting Tyrosine Kinases : Similar thienopyridine derivatives have been reported to inhibit tyrosine kinases involved in cancer progression, suggesting a possible mechanism for the compound's activity .
Case Studies
Several case studies have demonstrated the efficacy of thienopyridine derivatives similar to our compound:
- Study on Methyl 3-(hetero)arylthieno[3,2-b]pyridine Derivatives :
-
In Vivo Studies :
- In vivo experiments using murine models have indicated that compounds with similar structures can reduce tumor burden and enhance survival rates when administered in appropriate dosages.
Properties
IUPAC Name |
3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-31-17-10-8-16(9-11-17)28-24(30)23-22(27)21-18(20-3-2-12-32-20)13-19(29-25(21)33-23)14-4-6-15(26)7-5-14/h2-13H,27H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUNDPSTJMJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.